Fmoc-4-amino-D-fenilalanina

Descripción general

Descripción

Fmoc-4-amino-D-phenylalanine is a compound with the empirical formula C29H30N2O6 and a molecular weight of 502.56 . It is a solid substance with functional groups Boc and Fmoc . It is used for research and development purposes .

Molecular Structure Analysis

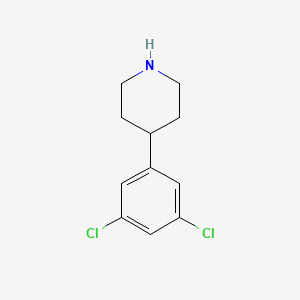

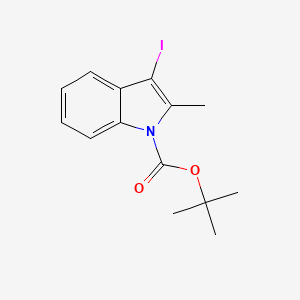

The SMILES string for Fmoc-4-amino-D-phenylalanine is CC(C)(C)OC(=O)Nc1ccc(CC@@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1 . This represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

Fmoc-4-amino-D-phenylalanine is a white to off-white powder with a melting point between 150 - 180 °C . The optical rotation is [a]D20 = 11 to 27 ° (Lit.) .

Aplicaciones Científicas De Investigación

Formación de Hidrogeles

Fmoc-4-amino-D-fenilalanina se utiliza en la formación de hidrogeles . Los hidrogeles son materiales tridimensionales que pueden encapsular grandes cantidades de agua u otros fluidos biológicos . Se pueden preparar utilizando polímeros sintéticos o naturales, y sus propiedades mecánicas y funcionales pueden cambiar según el método de preparación, el solvente, el pH y otros parámetros experimentales .

Aplicaciones Biomédicas

Los hidrogeles formados por this compound se han encontrado adecuados para diferentes aplicaciones biomédicas . Debido a su simplicidad y capacidad de gelificar en condiciones fisiológicas, this compound es uno de los hidrogeladores peptídicos más estudiados .

Ingeniería Tisular

La notable rigidez mecánica del hidrogel formado por this compound, la correlación directa entre las propiedades reológicas y la concentración de péptidos, y su capacidad para soportar la adhesión de células de ovario de hámster chino (CHO) llevaron a los autores a sugerir this compound como un andamio prometedor, sintonizable y versátil para la ingeniería de tejidos .

Síntesis de Péptidos

this compound se utiliza en la síntesis de varios tripéptidos Fmoc-FFF, que contienen residuos de fenilalanina en configuración L o D .

Síntesis Orgánica

this compound se utiliza como una materia prima importante e intermedia en la síntesis orgánica .

Fármacos

this compound se utiliza en la industria farmacéutica . Se utiliza como materia prima importante e intermedia en la producción de diversos productos farmacéuticos .

Agroquímicos

this compound también se utiliza en la producción de agroquímicos . Sirve como materia prima importante e intermedia en la síntesis de diversos agroquímicos .

Tintes

En la industria de los tintes, this compound se utiliza como materia prima e intermedia . Juega un papel crucial en la síntesis de diversos colorantes .

Mecanismo De Acción

Target of Action

Fmoc-4-amino-D-phenylalanine primarily targets bacterial cells, particularly Gram-positive bacteria . It has been found to exhibit antibacterial activity against a variety of these bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Mode of Action

The mode of action of Fmoc-4-amino-D-phenylalanine involves its interaction with bacterial cells. It reduces the bacterial load both in vitro and in skin wound infections of mice . The antibacterial activity of Fmoc-4-amino-D-phenylalanine is predominantly due to its release from the hydrogel . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, fmoc-4-amino-d-phenylalanine triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .

Biochemical Pathways

Fmoc-4-amino-D-phenylalanine affects the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm . It affects the stability of the biofilm via direct interactions with ECM components and/or indirectly through reducing the bacterial cell population .

Result of Action

The result of Fmoc-4-amino-D-phenylalanine’s action is the reduction of bacterial load both in vitro and in skin wound infections of mice . It achieves this by reducing the components of the extracellular matrix in the biofilm, affecting its stability, and reducing the bacterial cell population .

Safety and Hazards

When handling Fmoc-4-amino-D-phenylalanine, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Fmoc-phenylalanine has been discovered to have antimicrobial properties . This opens up potential future directions in the development of antimicrobial agents. Additionally, the self-assembly features of Fmoc-amino acids show potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Análisis Bioquímico

Biochemical Properties

Fmoc-4-amino-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of peptide bonds during the synthesis of peptides. The Fmoc group is removed by treatment with a base, such as piperidine, allowing the amino group to participate in peptide bond formation. This compound also interacts with enzymes involved in the deprotection process, ensuring the selective removal of the Fmoc group without affecting other functional groups .

Cellular Effects

Fmoc-4-amino-D-phenylalanine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the formation of bacterial biofilms by reducing the extracellular matrix components such as proteins, carbohydrates, and extracellular DNA. This inhibition affects the stability of the biofilm and reduces bacterial cell population . Additionally, Fmoc-4-amino-D-phenylalanine can enter bacterial cells and reduce glutathione levels, leading to oxidative and osmotic stress, which ultimately kills the bacteria .

Molecular Mechanism

The molecular mechanism of Fmoc-4-amino-D-phenylalanine involves several interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, it can form micelles at higher concentrations, which disrupts bacterial cell membranes and leads to cell death. At lower concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . The Fmoc group also facilitates the self-assembly of peptides into nanofibrous structures, which can be used in various biomedical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-4-amino-D-phenylalanine change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that Fmoc-4-amino-D-phenylalanine can maintain its antibacterial activity over time, but its efficacy may decrease due to degradation . The compound’s stability is influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have demonstrated that Fmoc-4-amino-D-phenylalanine can effectively reduce bacterial load in wound infections, but its effectiveness may diminish over time .

Dosage Effects in Animal Models

The effects of Fmoc-4-amino-D-phenylalanine vary with different dosages in animal models. At lower doses, it can inhibit bacterial growth and reduce bacterial load without causing significant toxicity. At higher doses, it can trigger oxidative and osmotic stress, leading to cell membrane disruption and cell death . In animal studies, Fmoc-4-amino-D-phenylalanine has shown potential as an antibacterial agent, but its effectiveness and safety need to be carefully evaluated to determine the optimal dosage .

Metabolic Pathways

Fmoc-4-amino-D-phenylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins. The compound’s metabolic flux and metabolite levels can be influenced by its interactions with other biomolecules. For example, Fmoc-4-amino-D-phenylalanine can be metabolized by enzymes that remove the Fmoc group, allowing it to participate in peptide bond formation .

Transport and Distribution

The transport and distribution of Fmoc-4-amino-D-phenylalanine within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of Fmoc-4-amino-D-phenylalanine can affect its accumulation and activity in different tissues and organs .

Subcellular Localization

Fmoc-4-amino-D-phenylalanine’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the cell membrane, where it disrupts bacterial cell membranes and exerts its antibacterial effects . The subcellular localization of Fmoc-4-amino-D-phenylalanine can influence its interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

(2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALNSJHHRPSUDO-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654387 | |

| Record name | 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324017-21-2 | |

| Record name | 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-4-Amino-D-phenylalanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3FNL8HJU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-A]pyridine-2-carbaldehyde](/img/structure/B1390739.png)

![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)

![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)